molecular formula C10H8O4 B073438 3,4-Dehydro-6-hydroxymellein CAS No. 1204-37-1

3,4-Dehydro-6-hydroxymellein

Cat. No.: B073438
CAS No.: 1204-37-1
M. Wt: 192.17 g/mol
InChI Key: OHHKDUWFPNAEHQ-UHFFFAOYSA-N
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Description

3,4-Dehydro-6-hydroxymellein is a naturally occurring compound belonging to the class of isocoumarins. It is a derivative of mellein and is known for its presence in various plants and fungi. The compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . It is characterized by its unique structure, which includes a hydroxyl group at the 6th position and a double bond between the 3rd and 4th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dehydro-6-hydroxymellein can be synthesized through several methods. One common approach involves the methylation of 6-hydroxymellein using S-adenosyl-L-methionine as a methyl donor . This reaction is catalyzed by an O-methyltransferase enzyme, which is induced in carrot cells treated with specific elicitors such as 2-chloroethylphosphonic acid .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it can be inferred that the process would involve large-scale cultivation of plants or fungi that naturally produce the compound. The extraction and purification processes would likely involve solvent extraction followed by chromatographic techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dehydro-6-hydroxymellein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the double bond between the 3rd and 4th carbon atoms to a single bond.

    Substitution: The hydroxyl group at the 6th position can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with a single bond between the 3rd and 4th carbon atoms.

    Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

3,4-Dehydro-6-hydroxymellein has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the double bond and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the biosynthesis of important phytoalexins further highlights its significance in plant defense mechanisms .

Properties

IUPAC Name

6,8-dihydroxy-3-methylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHKDUWFPNAEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415064
Record name 3,4-Dehydro-6-hydroxymellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-37-1
Record name 3,4-Dehydro-6-hydroxymellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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